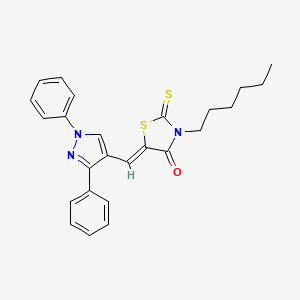![molecular formula C23H22N2O2 B12170265 N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B12170265.png)
N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a phenylethyl group attached to a benzamide core. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with benzoyl chloride to produce N-benzyl-N-methylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide can be compared with other similar compounds, such as:
N-benzyl-N-methylbenzamide: Lacks the phenylethyl group, making it less complex and potentially less versatile in its applications.
N-phenylethylbenzamide: Lacks the methylamino group, which may affect its reactivity and biological activity.
N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group, which can influence its chemical properties and applications
Eigenschaften
Molekularformel |
C23H22N2O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-25(17-18-11-5-2-6-12-18)22(21(26)19-13-7-3-8-14-19)24-23(27)20-15-9-4-10-16-20/h2-16,22H,17H2,1H3,(H,24,27) |
InChI-Schlüssel |
FLVKFINQSHTXQN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Carboxypentyl)sulfamoyl]benzoic acid](/img/structure/B12170189.png)
![1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B12170195.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12170234.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12170240.png)


methanone](/img/structure/B12170251.png)
![2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12170270.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12170272.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-2-methylthiazole-4-carboxamide](/img/structure/B12170276.png)
![1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12170277.png)
